molecular formula C16H17NO5S B3308985 N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide CAS No. 941261-07-0

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B3308985
CAS No.: 941261-07-0
M. Wt: 335.4 g/mol
InChI Key: BVKVOQPDAPWBRW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins . The inhibition of these enzymes can lead to anti-inflammatory and analgesic effects. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . It influences cell signaling pathways by modulating the activity of key proteins and enzymes, thereby affecting gene expression and cellular metabolism. The compound’s impact on cell signaling pathways can result in altered cellular responses, including changes in proliferation, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can modulate the activity of other enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses. The inhibition of COX enzymes and modulation of cell signaling pathways are key aspects of the compound’s molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on COX enzymes and its cytotoxic effects on cancer cells, suggesting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher dosages, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by specific transporters and can bind to plasma proteins, affecting its distribution and bioavailability . Once inside the cells, the compound can accumulate in specific organelles, influencing its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-11-3-6-16(15(7-11)20-2)23(18,19)17-9-12-4-5-13-14(8-12)22-10-21-13/h3-8,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKVOQPDAPWBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.